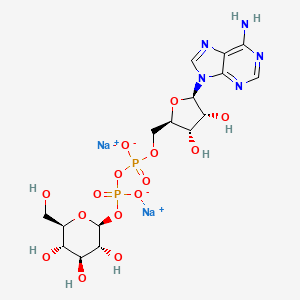

ADP-Glucose (disodium)

Description

Significance as a Central Glycosyl Donor in Polysaccharide Biosynthesis

ADP-glucose is a key intermediate in the metabolic pathways that lead to the formation of polysaccharides. fiveable.me Its fundamental role is to provide the glucose units necessary for the elongation of polysaccharide chains. fiveable.me The synthesis of ADP-glucose is a critical and often rate-limiting step in the production of starch in plants and glycogen (B147801) in bacteria. embopress.org This process is catalyzed by the enzyme ADP-glucose pyrophosphorylase (ADP-Glc PPase), which facilitates the reaction between glucose-1-phosphate and ATP to form ADP-glucose and pyrophosphate. frontiersin.org The essential irreversibility of this reaction in living organisms, driven by the subsequent hydrolysis of pyrophosphate, ensures a steady supply of this vital precursor for polysaccharide synthesis. nih.gov

The regulation of ADP-Glc PPase activity is a key control point in the biosynthesis of these storage molecules. frontiersin.orgnih.gov The enzyme is allosterically regulated by various metabolites that signal the energy status of the cell. frontiersin.org In many bacteria, for instance, intermediates of glycolysis activate the enzyme, while compounds indicating low energy levels, such as AMP, act as inhibitors. nih.gov This intricate regulation ensures that the synthesis of storage polysaccharides is finely tuned to the metabolic needs of the organism. nih.gov

Overview of Alpha-1,4-Glucan Synthesis Pathways

Alpha-1,4-glucans are polymers of glucose linked together by α-1,4 glycosidic bonds. The two primary examples of these energy storage polysaccharides are starch in plants and algae, and glycogen in bacteria and archaea. The synthesis of these molecules is fundamentally dependent on the availability of an activated glucose donor.

In plants and green algae, starch serves as the principal long-term storage form of glucose. frontiersin.org This polysaccharide is synthesized within plastids, such as chloroplasts in leaves and amyloplasts in storage tissues like seeds and tubers. frontiersin.orglibretexts.org The synthesis of the linear α-1,4-glucan chains of starch is carried out by starch synthases, which utilize ADP-glucose as the glucosyl donor. frontiersin.org

The production of ADP-glucose for starch synthesis is a well-regulated process. In most plant tissues, the enzyme ADP-Glc PPase, located within the plastids, is responsible for synthesizing ADP-glucose. biorxiv.org However, there is evidence suggesting that in some cases, particularly in the source leaves of certain plants, a significant portion of the ADP-glucose destined for starch synthesis may be produced in the cytosol and subsequently imported into the chloroplasts. nih.govpnas.org The activity of plant ADP-Glc PPases is typically activated by 3-phosphoglycerate (B1209933) (3PGA) and inhibited by inorganic orthophosphate (Pi), reflecting the tight coordination between carbon fixation during photosynthesis and starch accumulation. frontiersin.org

| Component | Role | Location |

|---|---|---|

| ADP-Glucose | Primary glucosyl donor for starch synthases. frontiersin.org | Primarily plastids, with some evidence for cytosolic synthesis and import. biorxiv.orgnih.govpnas.org |

| ADP-Glucose Pyrophosphorylase (ADP-Glc PPase) | Catalyzes the synthesis of ADP-glucose from glucose-1-phosphate and ATP. frontiersin.org | Plastids (chloroplasts and amyloplasts). frontiersin.orgbiorxiv.org |

| Starch Synthase | Elongates the α-1,4-glucan chains of starch. frontiersin.org | Plastids. frontiersin.org |

| 3-Phosphoglycerate (3PGA) | Allosteric activator of plant ADP-Glc PPase. frontiersin.org | Plastids. |

| Inorganic Orthophosphate (Pi) | Allosteric inhibitor of plant ADP-Glc PPase. frontiersin.org | Plastids. |

In bacteria and archaea, glycogen functions as the primary storage polysaccharide, providing a reserve of carbon and energy to survive periods of nutrient limitation. nih.govasm.org The synthesis of bacterial glycogen involves the transfer of glucose from ADP-glucose to a growing α-1,4-glucan chain, a reaction catalyzed by glycogen synthase. nih.gov

The regulatory hub for glycogen biosynthesis in these microorganisms is the synthesis of ADP-glucose itself, catalyzed by ADP-Glc PPase. nih.govresearchgate.net Unlike in plants, bacterial ADP-Glc PPases are typically homotetrameric enzymes. ebi.ac.uk The allosteric regulation of these enzymes is diverse and reflects the specific metabolic pathways of the organism. nih.govasm.org For example, in Escherichia coli, fructose-1,6-bisphosphate is a major activator, directly linking glycogen synthesis to the rate of glycolysis. frontiersin.org In contrast, other bacteria may utilize different glycolytic intermediates as activators. nih.gov This ensures that glycogen is synthesized when carbon and energy are plentiful. nih.gov

| Component | Role | Location |

|---|---|---|

| ADP-Glucose | Primary glucosyl donor for glycogen synthase. nih.gov | Cytosol. |

| ADP-Glucose Pyrophosphorylase (ADP-Glc PPase) | Catalyzes the synthesis of ADP-glucose. nih.gov | Cytosol. |

| Glycogen Synthase | Elongates the α-1,4-glucan chains of glycogen. nih.gov | Cytosol. |

| Fructose-1,6-bisphosphate (in E. coli) | Allosteric activator of ADP-Glc PPase. frontiersin.org | Cytosol. |

| AMP, ADP, Pi | General inhibitors of ADP-Glc PPase. nih.gov | Cytosol. |

While ADP-glucose is the predominant glucosyl donor for storage polysaccharide synthesis in bacteria and plants, other nucleotide sugars serve as precursors for different types of glucans and in other organisms. embopress.org A comparative look at these precursors highlights the diverse strategies employed by nature for carbohydrate metabolism.

In mammals, fungi, and some eukaryotic microorganisms, UDP-glucose (uridine diphosphate (B83284) glucose) is the activated glucose donor for glycogen synthesis. embopress.orglibretexts.org This represents a significant divergence in the evolutionary pathway of glycogen metabolism.

For the synthesis of other polysaccharides, such as cellulose (B213188) in plants, UDP-glucose is also the direct precursor. oup.com Plant cell walls are complex structures composed of various polysaccharides, and their synthesis relies on a suite of nucleotide sugars, including UDP-glucuronic acid, UDP-galactose, and UDP-xylose, many of which are derived from UDP-glucose. d-nb.info

In fungi, the synthesis of β-glucans, a major component of their cell walls, also utilizes UDP-glucose. nih.govfrontiersin.org The diversity of nucleotide sugar precursors underscores the specialization of metabolic pathways to meet the specific structural and storage needs of different organisms.

| Nucleotide Sugar | Polysaccharide Synthesized | Organism Group |

|---|---|---|

| ADP-Glucose | Starch | Plants, Algae. nih.gov |

| ADP-Glucose | Glycogen | Bacteria, Archaea. nih.gov |

| UDP-Glucose | Glycogen | Mammals, Fungi, Eukaryotic microorganisms. embopress.orglibretexts.org |

| UDP-Glucose | Cellulose | Plants. oup.com |

| UDP-Glucose | β-Glucans | Fungi. nih.govfrontiersin.org |

Properties

Molecular Formula |

C16H23N5Na2O15P2 |

|---|---|

Molecular Weight |

633.3 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1 |

InChI Key |

GZBIVALVIPYODS-LNXGRUPOSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Adp Glucose Pyrophosphorylase Adp Glc Ppase : the Primary Regulatory Enzyme

Enzymatic Reaction and Core Catalytic Mechanism

ADP-Glc PPase catalyzes the synthesis of ADP-glucose and inorganic pyrophosphate (PPi) from glucose-1-phosphate (Glc-1-P) and adenosine (B11128) triphosphate (ATP). frontiersin.orgwikipedia.org The reaction is fundamental for providing the activated glucosyl donor required for the elongation of α-1,4-glucan chains by starch synthases. nih.govfrontiersin.org

The enzymatic reaction catalyzed by ADP-Glc PPase is as follows: ATP + α-D-glucose-1-phosphate ⇌ ADP-glucose + inorganic pyrophosphate nih.gov

The catalytic mechanism follows a sequential ordered bi-bi reaction. researchgate.netnih.gov ATP binds to the enzyme first, followed by the binding of glucose-1-phosphate. researchgate.net The conversion involves a nucleophilic attack by the oxygen on the phosphate (B84403) group of Glc-1-P on the α-phosphate of ATP, leading to the formation of ADP-glucose and the release of pyrophosphate. nih.gov Key amino acid residues are involved in substrate binding; for instance, studies on the E. coli enzyme have identified specific lysine (B10760008) residues crucial for binding ATP and Glc-1-P, and a specific aspartic acid residue as a key catalytic residue. nih.gov In the potato tuber small subunit, residue K198 has been shown to be critical for Glc-1-P binding. nih.govnih.gov After the reaction, pyrophosphate is released first, followed by ADP-glucose. nih.gov

The catalytic activity of ADP-Glc PPase is strictly dependent on the presence of a divalent metal ion, with magnesium (Mg²⁺) being the physiological cofactor. nih.govnih.govnih.gov The true substrate for the enzyme is likely the metal-nucleotide complex (e.g., MgATP²⁻). nih.govresearchgate.netuchile.cl These divalent cations play multiple crucial roles in the catalytic process. They are essential for the proper binding and positioning of the nucleotide substrate (ATP) at the active site. nih.govresearchgate.net Furthermore, the metal ion facilitates the phosphoryl transfer reaction by coordinating with the phosphate groups of ATP, which helps to stabilize the transition state and facilitate the nucleophilic attack by glucose-1-phosphate. researchgate.netnih.gov

In vitro, the reaction catalyzed by ADP-Glc PPase is freely reversible, with an equilibrium constant close to 1. nih.govresearchgate.netresearchgate.net However, in vivo, the reaction is effectively irreversible in the direction of ADP-glucose synthesis. nih.govresearchgate.netnih.govresearchgate.net This physiological irreversibility is driven by two main factors within the cell:

The subsequent, rapid hydrolysis of the product, inorganic pyrophosphate (PPi), into two molecules of inorganic phosphate (Pi) by the enzyme inorganic pyrophosphatase, which is highly active in plastids. nih.govresearchgate.netresearchgate.net

The continuous utilization of the other product, ADP-glucose, by starch synthases for polysaccharide chain elongation. nih.govresearchgate.net

These factors ensure a constant pull towards the synthesis of ADP-glucose, making it the committed step in the starch and glycogen (B147801) synthesis pathways. nih.gov

Structural Biology of ADP-Glc PPase Isoforms

ADP-Glc PPase typically assembles into a tetrameric structure. Two main types of quaternary structures exist:

Homotetramers (α₄): Found in bacteria and cyanobacteria, these enzymes are composed of four identical subunits. nih.govresearchgate.net For example, the enzyme from Agrobacterium tumefaciens is a homotetramer. researchgate.net

Heterotetramers (α₂β₂): Found in green algae and higher plants, these enzymes are more complex, consisting of two pairs of distinct subunits, typically referred to as the small (α) and large (β) subunits. nih.govfrontiersin.orgresearchgate.net This heterotetrameric structure is a result of gene duplication and subsequent functional divergence. nih.govproquest.com

| Organism Group | Quaternary Structure | Subunit Composition | Reference |

|---|---|---|---|

| Bacteria (e.g., E. coli) | Homotetramer | Four identical subunits (α₄) | nih.gov |

| Cyanobacteria | Homotetramer | Four identical subunits (α₄) | nih.govresearchgate.net |

| Green Algae | Heterotetramer | Two small (α) and two large (β) subunits (α₂β₂) | frontiersin.orgresearchgate.net |

| Higher Plants (e.g., potato, maize) | Heterotetramer | Two small (α) and two large (β) subunits (α₂β₂) | nih.govfrontiersin.orgresearchgate.net |

In the heterotetrameric enzymes of plants, the small and large subunits have distinct but synergistic roles. nih.govresearchgate.net While they share sequence homology, suggesting a common evolutionary ancestor, they have undergone subfunctionalization. nih.govresearchgate.net

Small Subunit (SS or α): The small subunit, typically ranging from 50 to 54 kDa, is considered the primary catalytic subunit. nih.govfrontiersin.org It is highly conserved across different plant species, with identity often between 85% and 95%. nih.govnih.gov While a homotetramer of small subunits can be catalytically active, it generally exhibits defective allosteric regulation, requiring significantly higher concentrations of activators and showing increased sensitivity to inhibitors. nih.gov

Large Subunit (LS or β): The large subunit, ranging from 51 to 60 kDa, is generally considered to be the primary regulatory subunit. nih.govfrontiersin.org It is less conserved than the small subunit (around 50-60% identity). nih.govnih.gov The large subunit modulates the allosteric properties of the enzyme, enhancing its sensitivity to activators and decreasing its sensitivity to inhibitors. nih.gov The interaction and communication between the large and small subunits are critical for the proper allosteric response of the heterotetrameric enzyme. nih.govresearchgate.net However, recent studies have indicated that some large subunits, such as APL1 and APL2 in Arabidopsis, also possess catalytic activity, suggesting that the functional distinction is not absolute and that the properties of the enzyme are a product of synergy between both subunit types. nih.govresearchgate.net

| Subunit | Typical Size | Primary Role | Key Characteristics | Reference |

|---|---|---|---|---|

| Small (α) | 50-54 kDa | Catalytic | Highly conserved; can form active homotetramers with altered regulation. | nih.govfrontiersin.orgnih.gov |

| Large (β) | 51-60 kDa | Regulatory | Less conserved; modulates allosteric sensitivity to effectors. Some isoforms show catalytic activity. | nih.govfrontiersin.orgnih.govnih.gov |

Subunit Composition and Functional Specialization

Catalytic Roles of Small (S) Subunits

The small subunit (S or α) of ADP-Glc PPase is primarily recognized for its catalytic function. Site-directed mutagenesis studies have provided significant insights into the specific amino acid residues crucial for substrate binding and catalysis. For instance, in the E. coli ADP-Glc PPase, Lys195 has been identified as essential for the binding of glucose-1-phosphate. Mutations at this position dramatically increase the Michaelis constant (Km) for this substrate. Similarly, Asp142 in the E. coli enzyme is a key catalytic residue, and its mutation leads to a drastic reduction in specific activity. In the potato tuber enzyme, Lys198 of the small subunit is directly involved in binding glucose-1-phosphate. While the small subunit is the primary catalytic component, its optimal function is dependent on its interaction with the large subunit.

Inter-subunit Interactions and Allosteric Communication

The communication between the small and large subunits is fundamental for the allosteric regulation of ADP-Glc PPase. The synergistic interaction between the subunits dictates the enzyme's response to activators and inhibitors. Specific regions in both subunits are critical for their association and for the transmission of the allosteric signal from the regulatory sites to the catalytic sites. For example, in the Agrobacterium tumefaciens enzyme, the interaction between Arg11 and Asp141 at a subunit interface is crucial for relaying the allosteric signal. Mutations that disrupt these interactions can significantly impair the enzyme's activation. This inter-subunit communication allows the enzyme to integrate metabolic signals and adjust its catalytic activity accordingly, ensuring that the rate of ADP-glucose synthesis matches the cell's metabolic needs.

Three-Dimensional Structures and Domain Architecture

The three-dimensional structure of ADP-Glc PPase reveals a complex architecture that is essential for its catalytic and regulatory functions. The enzyme is typically a tetramer, with plant enzymes being heterotetramers (α2β2) and bacterial enzymes often being homotetramers (α4). Each subunit is composed of an N-terminal catalytic domain and a C-terminal β-helix domain. The catalytic domain features a Rossmann-like fold, which is a common structural motif for nucleotide-binding. The potato tuber ADP-Glc PPase homotetramer exhibits approximate 222 symmetry and has dimensions of about 80 x 90 x 110 Å. The subunits interact extensively, with a significant interface between the catalytic domain of one subunit and the C-terminal domain of an adjacent subunit. This intricate arrangement of domains and subunits provides the structural basis for the enzyme's allosteric regulation and catalytic mechanism.

Mapping of Substrate, Activator, and Inhibitor Binding Sites

The binding sites for substrates, activators, and inhibitors on ADP-Glc PPase have been extensively studied through a combination of chemical modification, site-directed mutagenesis, and structural biology. In the E. coli enzyme, Lys39 is important for the binding of the activator fructose (B13574) 1,6-bisphosphate, while Lys195 is crucial for glucose-1-phosphate binding. In the potato tuber small subunit, Lys198 is involved in glucose-1-phosphate binding.

The allosteric sites, where activators and inhibitors bind, are distinct from the catalytic site. In many bacterial and plant enzymes, these sites are located at the interface between subunits. For the Agrobacterium tumefaciens ADP-Glc PPase, a pyruvate-binding activator site has been identified between the C-terminal domains of two subunits. In the potato tuber enzyme, several conserved arginine residues, such as Arg41 and Arg53, are involved in the binding of the inhibitor phosphate and the activator 3-phosphoglycerate (B1209933). The binding of these allosteric effectors induces conformational changes that are transmitted to the active site, thereby modulating the enzyme's activity.

| Enzyme Source | Residue | Ligand | Role |

| E. coli | Lys39 | Fructose 1,6-bisphosphate | Activator Binding |

| E. coli | Lys195 | Glucose-1-Phosphate | Substrate Binding |

| E. coli | Asp142 | - | Catalysis |

| Potato Tuber (Small Subunit) | Lys198 | Glucose-1-Phosphate | Substrate Binding |

| Anabaena sp. | Arg294 | Orthophosphate | Inhibitor Binding |

| Agrobacterium tumefaciens | Arg11/Asp141 | - | Allosteric Signal Transmission |

Allosteric Regulation of ADP-Glc PPase Activity

The activity of ADP-Glc PPase is exquisitely controlled by allosteric regulation, which allows the enzyme to respond to the metabolic status of the cell. This regulation ensures that the synthesis of storage polysaccharides like starch and glycogen occurs when carbon and energy are abundant. The allosteric regulators are typically key metabolites that act as signals of the cell's energy and carbon levels.

Identification and Characterization of Allosteric Modulators

A variety of allosteric modulators of ADP-Glc PPase have been identified and characterized across different organisms. In general, intermediates of the primary carbon assimilation pathway act as activators, while indicators of low energy status serve as inhibitors.

In many heterotrophic bacteria, metabolites of the glycolytic pathway, such as fructose 1,6-bisphosphate and pyruvate (B1213749), are potent activators, while AMP, ADP, and inorganic phosphate (Pi) are inhibitors. For oxygenic photosynthetic organisms, including cyanobacteria and higher plants, 3-phosphoglycerate (3-PGA), an early product of carbon fixation, is the primary activator, and Pi is the main inhibitor. The sensitivity of the enzyme to these modulators can vary significantly between different species and even between different tissues within the same organism, reflecting adaptations to specific metabolic contexts.

| Organism Type | Primary Activators | Primary Inhibitors |

| Heterotrophic Bacteria | Fructose 1,6-bisphosphate, Fructose 6-phosphate, Pyruvate | AMP, ADP, Inorganic Phosphate (Pi) |

| Oxygenic Photosynthetic Organisms (Plants, Cyanobacteria) | 3-Phosphoglycerate (3-PGA) | Inorganic Phosphate (Pi) |

| Wheat Endosperm | 3-PGA, Fructose 6-phosphate (in the presence of inhibitors) | Inorganic Phosphate (Pi), ADP, Fructose 1,6-bisphosphate |

Physiological Activators (e.g., 3-Phosphoglycerate, Fructose-1,6-bisphosphate, Fructose-6-Phosphate (B1210287), Pyruvate, Glucose-6-Phosphate)

The allosteric activators of ADP-Glc PPase are typically key intermediates of the primary carbon assimilation pathway of the specific organism, signaling a state of high carbon and energy content. nih.gov The specific activators vary significantly, reflecting the diverse metabolic strategies employed by different organisms. luc.edu

3-Phosphoglycerate (3-PGA): This is the principal allosteric activator for ADP-Glc PPases in oxygenic photosynthetic organisms, including cyanobacteria, green algae, and higher plants. frontiersin.orgnih.gov In these organisms, 3-PGA is the first stable product of CO2 fixation in the Calvin cycle, making it a direct indicator of photosynthetic activity. nih.gov The enzyme's activity is often modulated by the physiological ratio of 3-PGA to its primary inhibitor, inorganic orthophosphate (Pi). nih.gov

Fructose-1,6-bisphosphate (FBP): FBP is a major activator for the enzyme in many heterotrophic bacteria that utilize the Embden-Meyerhof pathway for glycolysis, with the ADP-Glc PPase from Escherichia coli being a paradigmatic example. nih.govnih.govnih.gov

Fructose-6-Phosphate (F6P): This glycolytic intermediate activates the enzyme in various bacteria. For instance, it is a key activator for ADP-Glc PPase from Agrobacterium tumefaciens, which primarily uses the Entner-Doudoroff pathway. nih.govnih.govresearchgate.net

Pyruvate: Pyruvate is another distinctive activator for bacteria that utilize the Entner-Doudoroff pathway, such as A. tumefaciens. nih.govresearchgate.net

Glucose-6-Phosphate (Glc-6P): ADP-Glc PPase from Actinobacteria shows allosteric activation by Glc-6P, which is consistent with the hexose-phosphate being a central starting point for various metabolic pathways in these bacteria. nih.gov

Physiological Inhibitors (e.g., Inorganic Orthophosphate, Adenosine Monophosphate, NADPH)

Inhibitors of ADP-Glc PPase are typically molecules that signal low energy or carbon status within the cell. nih.gov

Inorganic Orthophosphate (Pi): Pi is the main physiological inhibitor for ADP-Glc PPases from photosynthetic organisms. frontiersin.orgnih.gov It competes with the activator 3-PGA, and a high Pi level, which occurs under low light conditions when photophosphorylation is limited, signals low energy availability and thus inhibits starch synthesis. nih.govuniv-lyon1.fr

Adenosine Monophosphate (AMP): AMP is a potent inhibitor for the enzyme in many bacteria, including E. coli. nih.govnih.gov As a signal of low energy charge, AMP effectively halts the energetically expensive process of glycogen synthesis. nih.govfrontiersin.org

NADPH: While less common as a primary inhibitor, NADPH has been identified as the main inhibitor for a specific mutant (Arg294Ala) of the ADP-Glc PPase from the cyanobacterium Anabaena sp. PCC 7120. nih.govresearchgate.net In this mutant, the specificity was reversed from Pi to NADPH, suggesting that the structure around this residue plays a role in determining inhibitor selectivity. nih.govresearchgate.net

Molecular Mechanisms of Allosteric Control and Signal Transduction

The allosteric regulation of ADP-Glc PPase involves intricate molecular mechanisms that translate the binding of effector molecules at regulatory sites into changes in catalytic activity. This signal transduction relies on conformational changes that propagate through the enzyme's structure. luc.edu

Conformational Changes Induced by Ligand Binding

The binding of allosteric activators or inhibitors to regulatory sites, which are distinct from the catalytic active sites, induces significant conformational changes in the enzyme's quaternary structure. nih.govnih.gov X-ray crystallography studies of the E. coli enzyme (EcAGPase) have provided insights into these structural shifts. The binding of the activator FBP or the inhibitor AMP to the allosteric clefts triggers a cascade of movements. nih.govnih.gov For example, the crystal structure of a specific mutant (EcAGPase-R130A) revealed dramatic conformational changes in structural elements that are involved in transmitting the allosteric signal. nih.govnih.gov These ligand-induced changes alter the geometry of the active site, thereby modulating substrate affinity and/or the maximal reaction velocity (Vmax).

"Sensory Motifs" and Regulatory Loop Involvement

Research on the E. coli ADP-Glc PPase has identified specific structural elements that are crucial for communicating the allosteric signal. nih.gov A key region, termed the "sensory motif," connects each allosteric site with the active site within the same protomer. nih.gov This motif is a complex structural element that includes the nucleotide-binding loop. nih.gov Flanking the ATP-binding site are two regulatory loops, designated RL1 and RL2. nih.govnih.gov The "sensory motif" and these two loops play a significant role in the intra- and inter-protomer cross-talk that regulates the enzyme's catalytic activity in response to the binding of positive (activator) and negative (inhibitor) energy reporters. nih.govnih.gov Furthermore, the N-terminal region of the enzyme is thought to function as an "allosteric switch," where modifications can favor a more activated conformational state. nih.gov

Organism-Specific and Tissue-Specific Allosteric Regulation Patterns

The allosteric regulation of ADP-Glc PPase is highly adapted to the specific metabolic context of the organism and, in higher plants, the specific tissue. nih.govconicet.gov.ar This specificity is primarily determined by the suite of activators and inhibitors the enzyme responds to. Based on these regulatory profiles, ADP-Glc PPases have been categorized into at least nine distinct classes. nih.govresearchgate.net

In bacteria, the enzyme is typically a homotetramer (α4), and its regulation reflects the central carbon metabolism. nih.gov For example, the E. coli enzyme is activated by FBP (from glycolysis), while the A. tumefaciens enzyme is activated by pyruvate and F6P (from the Entner-Doudoroff pathway). nih.govnih.gov

In higher plants, the enzyme is a heterotetramer composed of two small (catalytic) and two large (regulatory) subunits (S2L2). frontiersin.orgnih.gov This more complex structure allows for greater regulatory diversity. The large subunit, in particular, is crucial for conferring tissue-specific allosteric properties and modulating the enzyme's sensitivity to effectors. frontiersin.orgnih.gov

Leaf Tissue: The enzyme is typically activated by 3-PGA and inhibited by Pi, directly linking starch synthesis to photosynthetic activity. nih.gov

Tuber (e.g., Potato): The potato tuber enzyme is also regulated by the 3-PGA/Pi ratio, similar to leaf enzymes. nih.govnih.gov

Cereal Endosperm (e.g., Wheat, Rice): Enzymes in these storage tissues often exhibit distinct regulatory properties, such as a lower sensitivity to 3-PGA activation, which is adapted to a non-photosynthetic environment where carbon is imported as sucrose. frontiersin.orgnih.govoup.com

| Organism/Tissue | Primary Metabolic Pathway | Primary Activator(s) | Primary Inhibitor(s) |

|---|---|---|---|

| Escherichia coli (Bacteria) | Glycolysis (Embden-Meyerhof) | Fructose-1,6-bisphosphate | AMP |

| Agrobacterium tumefaciens (Bacteria) | Entner-Doudoroff | Pyruvate, Fructose-6-Phosphate | AMP, ADP, Pi |

| Cyanobacteria & Plant Leaves | Photosynthesis (Calvin Cycle) | 3-Phosphoglycerate | Inorganic Orthophosphate (Pi) |

| Actinobacteria | Varied | Glucose-6-Phosphate | Not specified |

| Wheat Endosperm | Sucrose import/Starch storage | 3-PGA, Fructose-6-Phosphate (as de-inhibitors) | Pi, ADP, Fructose-1,6-bisphosphate |

Synergistic and Antagonistic Interactions between Allosteric Effectors

The activity of ADP-Glc PPase is finely tuned by the interplay between its various allosteric effectors. These interactions can be antagonistic, where an inhibitor counteracts the effect of an activator, or synergistic, where multiple activators work together to enhance enzyme activity.

Antagonistic Interactions: The most well-characterized antagonistic relationship is between 3-PGA and Pi in photosynthetic organisms. nih.gov Pi acts as an inhibitor, and its effect can be reversed by the activator, 3-PGA. nih.gov This allows the enzyme to respond sensitively to the 3-PGA/Pi ratio, a key indicator of metabolic status in chloroplasts. nih.gov Similarly, in the E. coli enzyme, the concentration of the activator FBP modulates the enzyme's sensitivity to inhibition by AMP. nih.gov In wheat endosperm, the inhibition by Pi, ADP, and FBP can be effectively reversed by the presence of 3-PGA and F6P. nih.gov

Synergistic Interactions: A clear example of synergy is observed in the ADP-Glc PPase from A. tumefaciens. This enzyme is activated by both pyruvate and F6P. Studies have shown that there is a synergistic binding of these two activators to distinct sites on the enzyme. researchgate.net This dual activation allows the enzyme to integrate signals from different points in the cell's central metabolism, leading to a more robust activation than either effector could achieve alone. researchgate.net

Post-Translational Regulation of ADP-Glc PPase

Post-translational modifications (PTMs) provide a rapid and efficient means of modulating enzyme activity in response to environmental and developmental cues. For ADP-Glc PPase, several key PTMs have been identified that play a significant role in its regulation.

Phosphorylation, the addition of a phosphate group to a protein, and its removal by dephosphorylation, is a widespread mechanism for regulating enzyme activity. wikipedia.orgyoutube.comwikipedia.org In the context of ADP-Glc PPase, phosphorylation has been observed in wheat seeds, where the extent of phosphorylation increases during seed development, correlating with enhanced enzyme activity and starch accumulation. frontiersin.orgresearchgate.net This modification is catalyzed by protein kinases and reversed by phosphatases.

Research on wheat endosperm ADP-Glc PPase has shown that the large subunit (L-subunit) is the primary target for phosphorylation. frontiersin.orgnih.gov In vitro studies have demonstrated that Ca2+-dependent protein kinases can phosphorylate the recombinant wheat enzyme. frontiersin.orgresearchgate.net This suggests a concerted regulation by both metabolites and phosphorylation, which likely stabilizes the enzyme's activity to support long-term starch storage for germination. frontiersin.org Interestingly, this post-translational modification appears to be specific to grasses, as it was not observed in the oleaginous plant Ricinus communis. frontiersin.orgresearchgate.net

Redox regulation is another crucial layer of control for ADP-Glc PPase activity, particularly in photosynthetic tissues. This mechanism involves the reversible formation and cleavage of disulfide bonds on the enzyme, mediated by the thioredoxin system. In the light, the photosynthetic electron transport chain reduces thioredoxins, which in turn can reduce and activate target enzymes like ADP-Glc PPase. researchgate.net

Specifically, the potato tuber ADP-Glc PPase is activated by the reduction of an intermolecular disulfide bridge between the two small subunits (S-subunits). nih.govnih.gov This conversion from a dimer to a monomeric form of the S-subunit is associated with an increase in enzyme activity. nih.gov Both thioredoxin-f and thioredoxin-m have been shown to mediate this reductive activation in vitro. researchgate.net Light and high sugar levels promote the monomerization and activation of the enzyme, thereby linking starch synthesis to photosynthetic activity and carbohydrate status. nih.govnih.gov The plastid-localized NADP-thioredoxin reductase C (NTRC) has been identified as a key player in this redox regulation, directly activating AGPase in response to light and sucrose. nih.govoup.comresearchgate.net

Beyond phosphorylation and redox regulation, other covalent modifications can influence the kinetic properties of ADP-Glc PPase. While less extensively studied, these modifications can alter the enzyme's affinity for its substrates and allosteric regulators. For instance, mutagenesis studies have been employed to introduce specific changes in the enzyme's structure to probe the effects on its function. nih.gov

The allosteric regulation of ADP-Glc PPase is a critical aspect of its function. The enzyme is typically activated by 3-phosphoglycerate (3-PGA), an indicator of high photosynthetic activity, and inhibited by inorganic phosphate (Pi), which signals low energy status. oup.com Covalent modifications can modulate the sensitivity of the enzyme to these allosteric effectors. For example, redox activation of the enzyme has been shown to greatly increase its sensitivity to 3-PGA and Pi. oup.com This interplay between covalent modification and allosteric regulation allows for a highly integrated control of starch biosynthesis.

Genetic and Molecular Basis of ADP-Glc PPase

The structure and function of ADP-Glc PPase are encoded by a family of genes that have been identified and characterized in various plant species. Understanding the genetic basis of this enzyme is crucial for efforts to manipulate starch content in crops.

In bacteria, ADP-Glc PPase is typically a homotetramer encoded by a single gene, such as glgC in E. coli. nih.govnih.gov In contrast, plant ADP-Glc PPases are heterotetramers composed of two small subunits (SSUs) and two large subunits (LSUs), which are encoded by separate genes. nih.govfrontiersin.orgnih.gov

Several key genes encoding these subunits have been identified and cloned from various plant species. For example, in maize, the Shrunken-2 (Sh2) and Brittle-2 (Bt2) genes encode the large and small subunits, respectively. In rice, six genes for ADP-Glc PPase subunits have been identified: two for the small subunit (OsAPS1, OsAPS2) and four for the large subunit (OsAPL1, OsAPL2, OsAPL3, OsAPL4). oup.com The genes encoding the large subunits are often designated with "AGPL".

Sequence analysis of these genes has revealed conserved domains and residues that are important for catalytic activity and allosteric regulation. The small subunit is generally considered the catalytic subunit, while the large subunit plays a more regulatory role, although both are required for optimal function. nih.govnih.gov

| Gene Name | Organism | Subunit Encoded | Reference |

|---|---|---|---|

| glgC | Escherichia coli | Homotetramer | nih.govnih.gov |

| Shrunken-2 (Sh2) | Maize (Zea mays) | Large Subunit | |

| Brittle-2 (Bt2) | Maize (Zea mays) | Small Subunit | |

| AGPL | General Plant Designation | Large Subunit | |

| OsAPS1, OsAPS2 | Rice (Oryza sativa) | Small Subunits | oup.com |

| OsAPL1, OsAPL2, OsAPL3, OsAPL4 | Rice (Oryza sativa) | Large Subunits | oup.com |

The functional significance of ADP-Glc PPase genes has been extensively studied through the characterization of mutants and allelic variants. Mutations in the genes encoding either the large or small subunits can have profound effects on starch synthesis and, consequently, on plant phenotype.

For instance, mutations in the Sh2 or Bt2 genes in maize lead to a shrunken kernel phenotype due to reduced starch content. The expression of a mutant bacterial ADP-Glc PPase (glgC-16) with altered allosteric properties in potato and maize has been shown to increase starch synthesis and seed weight, respectively. nih.gov This highlights the potential for improving crop yield by modifying the regulatory properties of this enzyme.

Studies on allelic variations have also provided insights into the structure-function relationships of ADP-Glc PPase. For example, specific amino acid changes in the large subunit of wheat ADP-Glc PPase have been associated with variations in kernel weight. nih.gov The creation of mosaic enzymes, combining fragments from different species like potato and maize, has allowed researchers to map regions within both subunits that are critical for allosteric regulation. nih.gov These studies have conclusively shown that both the large and small subunits are intimately involved in the allosteric control of the enzyme. nih.gov

| Gene/Variant | Organism | Effect | Reference |

|---|---|---|---|

| Sh2/Bt2 mutants | Maize (Zea mays) | Reduced starch content, shrunken kernel phenotype | |

| glgC-16 expression | Potato, Maize | Increased starch synthesis and seed weight | nih.gov |

| TaAGP-L-1B haplotypes | Wheat (Triticum aestivum) | Associated with thousand kernel weight | nih.gov |

| Potato/Maize mosaic enzymes | In vitro expression | Identified regions important for allosteric regulation | nih.gov |

Transcriptional and Translational Regulation of Enzyme Expression

The expression of the genes encoding the subunits of ADP-Glc PPase is a key determinant of a plant's capacity for starch synthesis and is tightly controlled at both the transcriptional and translational levels.

Transcriptional Regulation:

In potato tubers, for instance, the expression of the genes for the large and small subunits of ADP-Glc PPase is primarily under transcriptional control during their development. Research on wheat has suggested the involvement of E2F transcription factors in regulating the expression of the large subunit gene, with certain haplotypes of the promoter region leading to higher gene expression and being associated with increased kernel weight nih.gov. This indicates that genetic variation in the regulatory regions of ADP-Glc PPase genes has been a target of selection during crop domestication and breeding nih.gov.

The table below summarizes the differential expression of ADP-Glc PPase large subunit gene haplotypes in wheat and their associated effects.

| Haplotype | Promoter Activity (GUS Expression) | Association with Thousand Kernel Weight (TKW) |

| TaAGP-L-1B-Hap-I | High | Higher TKW |

| TaAGP-L-1B-Hap-II | Low | Lower TKW |

| TaAGP-L-1B-Hap-III | Intermediate | Intermediate TKW |

| TaAGP-L-1B-Hap-IV | Intermediate | Intermediate TKW |

Translational Regulation:

Evidence for the translational regulation of ADP-Glc PPase expression is less direct but nonetheless significant. In potato leaves, a post-transcriptional mechanism appears to coordinate the levels of the large and small subunit proteins. Despite the observation that the mRNA for the small subunit is present in several-fold excess compared to the mRNA for the large subunit, the two polypeptides accumulate to nearly equimolar amounts. This suggests a control mechanism that may operate at the level of translation to ensure the correct stoichiometry of the subunits for the assembly of the functional heterotetrameric enzyme. The precise molecular mechanisms governing this translational control are an area of ongoing research.

Multiplicity of Isoforms and Subcellular Compartmentalization (e.g., Plastidial vs. Cytosolic)

The complexity of ADP-Glc PPase regulation is further enhanced by the existence of multiple enzyme isoforms that are localized to different subcellular compartments, primarily the plastids and the cytosol.

Multiplicity of Isoforms:

Plant ADP-Glc PPase is typically a heterotetramer composed of two small (catalytic) and two large (regulatory) subunits. Most plant species possess multiple genes encoding for each of these subunit types, giving rise to a variety of possible heterotetrameric combinations. This isoform diversity allows for fine-tuning of the enzyme's kinetic and regulatory properties in different tissues and under varying metabolic conditions.

For example, in Arabidopsis thaliana, there are two genes for the small subunit and four for the large subunit. The different large subunit isoforms, when combined with a small subunit, confer distinct kinetic and regulatory characteristics to the enzyme nih.gov. This enables the formation of ADP-Glc PPase isoforms with tailored sensitivities to allosteric regulators like 3-phosphoglycerate and inorganic phosphate, catering to the specific metabolic needs of different tissues nih.gov. Similarly, rice possesses a family of genes encoding at least two small and four large subunits, leading to a complex array of potential enzyme isoforms elsevierpure.com.

Subcellular Compartmentalization:

A key feature of ADP-Glc PPase in many plants, particularly in the endosperm of graminaceous species (grasses), is its dual localization in both plastids (amyloplasts) and the cytosol. While in most plant tissues, starch synthesis is confined to the plastids where a plastidial isoform of ADP-Glc PPase provides the necessary ADP-glucose, the endosperm of cereals like maize, wheat, and barley exhibits a predominant cytosolic form of the enzyme nih.govnih.govoup.comnih.govoup.comresearchgate.net.

In maize endosperm, it is estimated that over 95% of the total ADP-Glc PPase activity is located in the cytosol oup.comoup.com. Similarly, in wheat endosperm, the cytosolic form accounts for the majority of the enzyme's activity nih.govresearchgate.net. This cytosolic ADP-glucose is then transported into the amyloplasts for starch synthesis.

The presence of distinct plastidial and cytosolic isoforms is the result of different genes encoding subunits that are targeted to either the plastid or the cytosol. In rice, for example, specific small and large subunit isoforms have been identified and their subcellular destinations determined. The table below illustrates the localization of various rice ADP-Glc PPase subunit isoforms elsevierpure.com.

| Rice Isoform | Subunit Type | Subcellular Localization | Tissue Predominance |

| OsAGPS1 | Small | Plastid | - |

| OsAGPS2a | Small | Plastid | Leaf |

| OsAGPS2b | Small | Cytosol | Endosperm |

| OsAGPL1 | Large | Plastid | - |

| OsAGPL2 | Large | Cytosol | Endosperm |

| OsAGPL3 | Large | Plastid | - |

| OsAGPL4 | Large | Plastid | - |

This subcellular partitioning of ADP-glucose synthesis has significant functional implications. The cytosolic pathway is considered crucial for the high rates of starch accumulation in the developing endosperm of cereals. The evolution of this dual localization is thought to have been a key factor in the successful use of these species as major grain crops. In contrast, other starch-storing organs, such as potato tubers and pea embryos, appear to rely exclusively on a plastidial ADP-Glc PPase nih.gov.

Physiological and Metabolic Roles of Adp Glucose in Non Human Organisms

Role in Plant Starch Accumulation

In the kingdom Plantae, starch represents the major long-term storage form of carbon and energy, accumulated in various tissues and organs. The synthesis of this polysaccharide is intricately linked to the availability of ADP-glucose, which is produced from glucose-1-phosphate and ATP in a reaction catalyzed by the enzyme ADP-glucose pyrophosphorylase (AGPase). frontiersin.orgmdpi.com This enzymatic step is widely recognized as a rate-limiting and key regulatory point in the starch biosynthetic pathway. frontiersin.orgscitechnol.com

Contribution to Crop Yield and Quality Traits

The accumulation of starch is a direct determinant of yield and quality in many staple crops. Consequently, the enzymatic machinery responsible for ADP-glucose synthesis has been a significant target for genetic modification to enhance agricultural productivity. nih.gov Studies have demonstrated a direct correlation between the activity of AGPase and the amount of starch accumulated, which in turn influences crop yield. conicet.gov.arfrontiersin.org

Starch Biosynthesis in Diverse Plant Tissues

ADP-glucose is the universal precursor for starch synthesis across various plant tissues, although the specific cellular location of its synthesis can differ. frontiersin.org

Seed Endosperm: In the endosperm of cereal grains like wheat, maize, and rice, a significant portion of AGPase activity is found in the cytosol. plos.orgcambridge.org This leads to the cytosolic production of ADP-glucose, which is then imported into the amyloplasts for starch synthesis. plos.orgcambridge.org Mutants lacking cytosolic AGPase activity exhibit reduced starch deposition. plos.org

Pollen Grains: In rice pollen, starch synthesis appears to rely primarily on the plastidial production of ADP-glucose, similar to the process in leaves. researchgate.net Glucose-6-phosphate is imported into the amyloplast, converted to glucose-1-phosphate, and then to ADP-glucose within the organelle. researchgate.net

Photosynthetic Leaves: In photosynthetically active leaves, the Calvin-Benson cycle produces photoassimilates that are stored as transitory starch. researchgate.net This process is dependent on the synthesis of ADP-glucose within the chloroplasts. researchgate.net

Storage Roots: In storage roots and other non-graminaceous starch-storing organs, AGPase activity is predominantly located within the plastids. nih.gov

Integration with Photosynthesis and Carbon Partitioning

The activity of AGPase is allosterically regulated by the ratio of 3-phosphoglycerate (B1209933) (3-PGA), an activator, to inorganic phosphate (B84403) (Pi), an inhibitor. frontiersin.orgpnas.org During active photosynthesis, an increase in the 3-PGA/Pi ratio signals an abundance of fixed carbon, leading to the activation of AGPase and subsequent starch synthesis. nih.gov This provides a mechanism to buffer the supply of carbohydrates and recycle phosphate within the chloroplast. nih.gov Furthermore, AGPase is subject to post-translational redox modification, allowing for direct activation by light and sugars, further linking starch synthesis to the availability of carbon. oup.comnih.gov

Cytosolic vs. Plastidial ADP-Glucose Production for Starch Synthesis

A key distinction in starch biosynthesis among different plant tissues is the subcellular location of ADP-glucose production.

Plastidial Synthesis: In most non-cereal plant tissues, including leaves and tubers, AGPase is exclusively located within the plastids (chloroplasts and amyloplasts). nih.gov In this pathway, glucose-6-phosphate and ATP are imported into the plastid to serve as substrates for ADP-glucose synthesis. nih.gov

Cytosolic Synthesis: In the endosperm of graminaceous cereals like maize, wheat, and barley, a significant proportion (up to 95%) of the total AGPase activity is found in the cytosol. plos.orgcambridge.org This leads to the synthesis of ADP-glucose in the cytosol, which is then transported into the amyloplasts. cambridge.org There is also evidence suggesting that a substantial portion of the ADP-glucose used for starch biosynthesis in source leaves may also be synthesized in the cytosol. pnas.orgunavarra.esresearchgate.net

The rationale for this dual localization is not fully understood, but it is thought that cytosolic ADP-glucose synthesis in cereal endosperms may be energetically advantageous under certain conditions. cambridge.org

Transport Mechanisms of ADP-Glucose Across Amyloplast and Chloroplast Envelopes

The transport of ADP-glucose across the plastid envelope is a critical step, particularly in tissues where it is synthesized in the cytosol.

Amyloplasts: In cereal endosperms, a specific transporter, known as Brittle-1 (BT1) in maize and its homologs in other cereals, facilitates the import of cytosolic ADP-glucose into the amyloplasts. publish.csiro.aufrontiersin.org This transporter is located on the inner envelope membrane of the amyloplast and is believed to function in an antiport mechanism, exchanging ADP-glucose for adenylates, likely ADP, which is a byproduct of the starch synthase reaction inside the amyloplast. publish.csiro.auoup.com Mutants lacking a functional BT1 protein have reduced starch content and accumulate ADP-glucose in the cytosol. publish.csiro.au

Chloroplasts: Evidence also points to the existence of an adenylate translocator in the chloroplast envelope that can transport ADP-glucose. nih.govuba.ar Studies have shown that isolated chloroplasts can import externally supplied ADP-glucose, which is then utilized for starch synthesis. nih.govuba.ar This transport is inhibited by carboxyatractyloside, a known inhibitor of mitochondrial adenylate translocators. nih.govuba.ar This suggests a potential pathway for the import of cytosolic ADP-glucose into chloroplasts, complementing the plastidial synthesis pathway.

Role in Bacterial Glycogen (B147801) Metabolism

In the bacterial domain, glycogen serves as the primary storage carbohydrate, providing a reserve of carbon and energy for survival during periods of nutrient limitation. asm.orgnih.gov The synthesis of bacterial glycogen is analogous to starch synthesis in plants, with ADP-glucose acting as the essential glucosyl donor. nih.govmdpi.com

The synthesis of ADP-glucose from glucose-1-phosphate and ATP is catalyzed by bacterial ADP-glucose pyrophosphorylase (AGPase) and is the main regulatory step in the glycogen biosynthetic pathway. nih.govresearchgate.net The activity of bacterial AGPase is allosterically regulated by intermediates of the central carbon metabolism, ensuring that glycogen synthesis is coupled to the metabolic state of the cell. nih.govbiorxiv.org For example, in Escherichia coli, AGPase is activated by fructose-1,6-bisphosphate, a key glycolytic intermediate, and inhibited by AMP. mdpi.com This regulatory mechanism allows for the accumulation of glycogen when there is an excess of carbon and energy. mdpi.com

Genetic and biochemical studies of bacterial mutants with altered AGPase have confirmed the enzyme's central role in controlling glycogen accumulation. nih.gov The understanding of bacterial glycogen metabolism and the role of ADP-glucose has been foundational for studying the more complex processes in plants. pnas.org

Table of Research Findings on ADP-Glucose and Starch/Glycogen Synthesis

| Organism/Tissue | Key Finding | Enzyme/Transporter | Reference |

|---|---|---|---|

| Wheat and Rice | Increased expression of a deregulated maize AGPase large subunit in endosperm increased seed weight and plant biomass. | ADP-glucose pyrophosphorylase (AGPase) | scitechnol.com |

| Potato | Expression of an allosterically insensitive bacterial AGPase increased tuber starch content by 25-60%. | ADP-glucose pyrophosphorylase (AGPase) | pnas.org |

| Cereal Endosperms (Maize, Wheat, Barley) | A significant portion of AGPase activity is cytosolic, with ADP-glucose transported into amyloplasts. | Cytosolic AGPase, Brittle-1 (BT1) transporter | plos.orgcambridge.orgpublish.csiro.au |

| Rice Pollen | Starch synthesis relies on plastidial ADP-glucose production. | Plastidial AGPase | researchgate.net |

| Photosynthetic Leaves | AGPase is activated by light and sugars via post-translational redox modification. | ADP-glucose pyrophosphorylase (AGPase) | oup.comnih.gov |

| Escherichia coli | AGPase is allosterically activated by fructose-1,6-bisphosphate and inhibited by AMP, linking glycogen synthesis to carbon excess. | ADP-glucose pyrophosphorylase (AGPase) | mdpi.com |

Strategies for Carbon and Energy Storage in Prokaryotes

Prokaryotes have evolved efficient strategies to store carbon and energy to survive periods of nutrient limitation. nih.gov The accumulation of α-1,4-polyglucans, such as glycogen, is a primary mechanism for this storage. nih.govresearchgate.net The synthesis of these polysaccharides utilizes ADP-glucose as the precursor for elongating the α-1,4-glucosidic chain. nih.gov

The key enzyme in this process is ADP-glucose pyrophosphorylase (ADP-Glc PPase), which catalyzes the synthesis of ADP-glucose from glucose-1-phosphate (Glc-1P) and ATP. nih.govasm.org This reaction is the main regulatory step in glycogen biosynthesis. nih.govresearchgate.net The resulting ADP-glucose is then used by glycogen synthase to add glucose units to a growing glycogen chain. nih.govcambridge.org A branching enzyme subsequently introduces α-1,6-glucosidic linkages to create the characteristic branched structure of glycogen. nih.govbiorxiv.org

The advantage of storing energy as glycogen is that these large polysaccharides have minimal impact on the cell's internal osmotic pressure. nih.gov Many prokaryotes synthesize glycogen when an energy source is abundant, but other essential elements, like nitrogen, are limited. cambridge.org

Adaptations to Nutrient Deprivation and Environmental Fluctuations

The ability to synthesize and utilize storage compounds like glycogen is crucial for prokaryotic adaptation to fluctuating environmental conditions and nutrient deprivation. nih.gov During periods of starvation, the stored glycogen can be broken down to provide a source of carbon and energy, sustaining the cell until conditions improve. nih.gov

In cyanobacteria, for instance, glycogen plays an essential role in coping with environmental stresses such as diurnal cycles, high light intensity, and nutrient-limited environments, particularly nitrogen deprivation. nih.gov The accumulation of glycogen allows these photosynthetic organisms to have a source of carbon and energy during the night or when nitrogen is scarce. nih.gov In some bacteria, such as Bacillus subtilis and Streptomyces coelicolor, glycogen synthesis is linked to sporulation, providing the necessary resources for this differentiation process. nih.gov

The regulation of ADP-glucose synthesis is tightly controlled to match the cell's metabolic state. When energy and carbon are plentiful, the synthesis of ADP-glucose and subsequently glycogen is activated. Conversely, under starvation conditions where energy is needed, glycogen degradation is favored. nih.gov

Metabolic Flux Control and Integration with Central Carbon Pathways (e.g., Glycolysis, TCA Cycle)

The synthesis of ADP-glucose is intricately integrated with the central carbon metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. This integration ensures that the flow of carbon (metabolic flux) is directed towards storage or energy production based on the cell's needs. nih.gov

The allosteric regulation of ADP-Glc PPase is a key mechanism for this control. nih.govresearchgate.net The enzyme is typically activated by intermediates of the major carbon assimilation pathway in the organism and inhibited by indicators of low energy status. nih.gov For example, in Escherichia coli, ADP-Glc PPase is activated by fructose-1,6-bisphosphate, a key glycolytic intermediate, and inhibited by AMP, a signal of low energy. biorxiv.orgnih.gov This ensures that glycogen synthesis proceeds only when there is an excess of carbon and energy. researchgate.net

In chemolithoautotrophic bacteria like Nitrosomonas europaea, which fixes CO2, the ADP-Glc PPase is activated by metabolites such as pyruvate (B1213749), oxaloacetate, and phosphoenolpyruvate, and inhibited by AMP. asm.org This regulatory pattern reflects the specific metabolic routes operating in these organisms. asm.org The study of these regulatory mechanisms provides insights into how metabolic flux is partitioned between energy generation, biosynthesis of essential molecules, and storage. nih.govplos.org

Linkages to Microbial Physiology and Stress Responses

ADP-glucose metabolism is closely linked to various aspects of microbial physiology and stress responses. nih.gov The accumulation of glycogen, initiated by ADP-glucose synthesis, is not only for carbon and energy storage but also plays a role in surviving adverse conditions. frontiersin.org

For example, in the cyanobacterium Synechocystis sp. PCC 6803, the regulation of carbon flux into glycogen is critical for the degradation of phycobilisomes (light-harvesting antennae) and the disassembly of thylakoid layers during the acclimation to high light or nitrogen starvation. frontiersin.org In some pathogenic bacteria, glycogen metabolism has been linked to virulence. asm.org For instance, in Salmonella enteritidis, glycogen accumulation is associated with biofilm formation and virulence. asm.org

The inability to properly manage ADP-glucose levels can have severe consequences. In a mutant strain of Synechocystis lacking glycogen synthases, the accumulation of ADP-glucose becomes lethal. nih.gov This lethal phenotype is due to a drastic decrease in the cell's adenylate energy charge. nih.gov However, viability can be restored by providing an alternative metabolic outlet for the excess ADP-glucose, such as the synthesis of the osmolyte glucosylglycerol in the presence of salt. nih.gov This demonstrates the critical importance of maintaining a balanced metabolic flux of ADP-glucose for cell viability and fitness. nih.gov

Evolutionary Biology of Adp Glucose Synthesis Pathways

Phylogeny and Divergence of ADP-Glc PPase Genes

The quaternary structure of ADP-Glc PPase differs significantly between prokaryotes and higher plants, reflecting a major divergence in their evolutionary paths. In bacteria, the enzyme is typically a homotetramer, assembled from the product of a single gene. pnas.orgnih.gov In contrast, the enzyme in higher plants and green algae is a heterotetramer, composed of two distinct types of subunits, large and small, which are encoded by separate genes. pnas.orgnih.govnih.gov

Phylogenetic analyses indicate that the large and small subunits in plants arose from a gene duplication event. nih.govproquest.com The first duplication in the large subunit gene family is thought to have occurred early in the history of land plants. nih.govresearchgate.net Conversely, the earliest duplication of the small subunit gene appears to have happened after the divergence of monocots and eudicots. nih.govresearchgate.net Subsequent gene duplications have led to a larger number of genes for the large subunit compared to the small subunit. nih.govresearchgate.net

Phylogenetic trees constructed from ADP-Glc PPase sequences from various photosynthetic eukaryotes show a clear separation between the large and small subunits. researchgate.net Within the large subunit group, further divisions often correlate with tissue-specific expression patterns, such as in leaves, stems, roots, and endosperm. pnas.org The small subunit is generally more conserved across different plant species and tissues compared to the more diverse large subunit. umass.edu This higher degree of conservation in the small subunit is thought to be due to the necessity of interacting with various large subunits in different tissues. nih.gov

Table 1: Key Divergence Events in ADP-Glc PPase Evolution

| Evolutionary Event | Organismal Group | Consequence |

| Homotetrameric Structure | Bacteria | Enzyme composed of four identical subunits from a single gene. pnas.orgnih.gov |

| Gene Duplication | Ancestral Plants | Led to the emergence of distinct large and small subunit genes. nih.govproquest.com |

| Heterotetrameric Structure | Higher Plants & Green Algae | Enzyme composed of two large and two small subunits. pnas.orgnih.govnih.gov |

| Large Subunit Duplication | Early Land Plants | Expansion of the large subunit gene family. nih.govresearchgate.net |

| Small Subunit Duplication | Post-Monocot/Eudicot Split | Later diversification of the small subunit gene family. nih.govresearchgate.net |

Evolutionary Origins of Regulatory Properties and Allosteric Specificity

The allosteric regulation of ADP-Glc PPase has evolved to align with the primary carbon metabolic pathways of the organism. nih.gov In bacteria, activators are often intermediates of glycolysis, such as fructose-1,6-bisphosphate (FBP), fructose-6-phosphate (B1210287) (Fru-6-P), and pyruvate (B1213749), while AMP acts as an inhibitor. pnas.orgnih.gov In contrast, the enzymes in cyanobacteria and higher plants are typically activated by 3-phosphoglycerate (B1209933) (3-PGA), a key product of photosynthesis, and inhibited by inorganic phosphate (B84403) (Pi). umass.edupnas.orgnih.gov This difference in allosteric effectors reflects an adaptation to the central carbon source of the organism.

The evolution from a homotetrameric to a heterotetrameric structure in plants was a pivotal event that led to more complex regulatory properties. conicet.gov.arnih.gov The small subunit is considered to be the primary catalytic component, while the large subunit has adopted a more modulatory role, enhancing the enzyme's sensitivity to allosteric effectors. pnas.orgnih.gov However, both subunits are now understood to be involved in the allosteric regulation of the enzyme, with their synergistic interaction shaping the final regulatory properties. nih.govuni.luresearchgate.net

Studies have shown that changes at the interfaces between the large and small subunits are crucial for the allosteric properties of the enzyme. nih.govproquest.comoup.com Evolutionary analysis has identified specific amino acid residues at these interfaces that, when mutated, alter the enzyme's response to activators and inhibitors. nih.govoup.com This suggests that the functional specialization of plant ADP-Glc PPases has been driven, in part, by modifications at these subunit contact points. nih.gov Furthermore, research indicates that allosteric regulation may have also evolved as a mechanism to enhance substrate specificity, ensuring that ATP is preferentially used over other nucleotides, thereby controlling the flow of metabolites into polysaccharide synthesis. frontiersin.org

Gene Duplication, Subfunctionalization, and Neofunctionalization of Subunits

Gene duplication is a primary driver of evolutionary innovation, and the ADP-Glc PPase gene family is a clear example of this process. nih.gov Following the initial duplication event that gave rise to the large and small subunits, these paralogous genes underwent significant functional divergence. nih.gov The prevailing model for the evolution of these subunits involves subfunctionalization, where the duplicated genes partition the ancestral functions between them. frontiersin.orgresearchgate.netwikipedia.org

In the context of plant ADP-Glc PPase, the ancestral gene likely encoded a subunit capable of both catalysis and regulation. researchgate.net After duplication, the small subunit retained a primary catalytic role, while the large subunit specialized in a regulatory or modulatory function. frontiersin.orgresearchgate.net This division of labor allows for more nuanced control over starch biosynthesis. The combination of a single type of small subunit with different, tissue-specifically expressed large subunits can generate heterotetramers with distinct kinetic and regulatory characteristics, tailored to the metabolic state of that tissue. researchgate.net

There is also evidence for neofunctionalization, the process by which one gene copy acquires a novel function. temple.edunih.gov While the primary role of the large subunit is regulatory, some large subunit isoforms in Arabidopsis thaliana (APL1 and APL2) have been shown to possess catalytic activity, a feature thought to be lost in others like the potato tuber large subunit. nih.govresearchgate.net This suggests that the roles of the subunits have been dynamic throughout evolution, with some lineages retaining or re-evolving catalytic capabilities in the large subunit. researchgate.net This indicates a more complex evolutionary trajectory than a simple partitioning of ancestral functions, possibly involving a transition from subfunctionalization to neofunctionalization. temple.edu

Table 2: Functional Divergence of Plant ADP-Glc PPase Subunits

| Subunit Type | Primary Role | Evolutionary Process | Outcome |

| Ancestral Subunit | Catalytic & Regulatory | Gene Duplication | Creation of two distinct subunit genes. nih.gov |

| Small Subunit (SS) | Primarily Catalytic | Subfunctionalization | Specialization in the catalytic function. frontiersin.orgresearchgate.net |

| Large Subunit (LS) | Primarily Regulatory | Subfunctionalization | Specialization in modulating allosteric properties. pnas.orgnih.gov |

| Certain LS Isoforms (e.g., Arabidopsis APL1/APL2) | Catalytic & Regulatory | Neofunctionalization/Retention of ancestral function | Acquisition or retention of catalytic activity alongside a regulatory role. nih.govresearchgate.net |

Mechanisms of Protein Evolution in the ADP-Glc PPase Family

The evolution of the ADP-Glc PPase family has been shaped by several molecular mechanisms. nih.gov A key observation is the difference in evolutionary rates between the large and small subunits. The large subunit exhibits a rate of non-synonymous evolution that is approximately 2.7 times greater than that of the small subunit. nih.govresearchgate.net This higher rate is not explained by positive selection or a temporary relaxation of purifying selection after duplication alone. nih.govresearchgate.net Instead, it appears that the evolutionary constraints on the large subunit are permanently relaxed relative to the more conserved small subunit. nih.govresearchgate.net This allows the large subunit to explore a wider range of functional adaptations, particularly in its regulatory role.

Directed molecular evolution experiments have provided insights into how the enzyme's properties can change. These studies have shown that just a few point mutations can significantly alter quaternary structure, allosteric effector selectivity, and sensitivity. pnas.orgnih.govnih.gov For instance, it has been possible to engineer a plant small subunit homotetramer to have enhanced catalytic activity and altered regulatory properties, essentially devolving it towards a more ancestral, prokaryotic-like state. pnas.orgnih.gov This demonstrates that significant functional shifts can occur through a small number of amino acid substitutions.

The evolution of new functions is often linked to the enzyme's inherent promiscuity, or its ability to catalyze alternative reactions. frontiersin.org Allosteric regulation has been proposed as a mechanism to control this promiscuity, ensuring the enzyme efficiently uses its primary substrate (ATP) for ADP-glucose synthesis. frontiersin.org The evolution of allosteric sites and the communication pathways that transmit conformational changes to the active site are therefore critical aspects of ADP-Glc PPase evolution. nih.govnih.gov This intricate interplay of mutation, selection, and gene duplication has allowed the ADP-Glc PPase enzyme to adapt its function and regulation to the diverse metabolic contexts of bacteria and plants.

Advanced Methodologies for Studying Adp Glucose Metabolism

Biochemical and Enzymatic Assay Development

The development of precise and efficient enzymatic assays is fundamental to understanding the catalytic mechanism and regulation of enzymes in the ADP-glucose metabolic pathway. Various methods have been established, each with its own advantages for specific research questions.

Spectrophotometric coupled assays are a widely used method for determining the activity of AGPase. These assays are typically continuous and measure the rate of reaction by linking the production of a product to a subsequent enzymatic reaction that results in a change in absorbance.

A common approach for assaying AGPase in the direction of ADP-glucose synthesis involves a coupled system where the production of pyrophosphate (PPi) is measured. In this setup, inorganic pyrophosphatase is added to hydrolyze PPi to orthophosphate (Pi). The released Pi can then be quantified using a colorimetric method, such as the Malachite Green assay, where the formation of a colored complex is measured spectrophotometrically.

Alternatively, the activity of enzymes that utilize ADP-glucose, such as glycogen (B147801) synthase, can be measured by coupling the production of ADP to the oxidation of NADH. nih.gov This is achieved through the sequential action of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. nih.gov The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the enzyme activity. nih.gov

A key advantage of these coupled assays is that they allow for the continuous monitoring of enzyme activity, which is crucial for detailed kinetic studies.

Radiometric assays offer high sensitivity and are particularly useful for measuring low levels of enzyme activity or for studies where spectrophotometric methods are not feasible. These assays involve the use of substrates labeled with a radioactive isotope, such as ¹⁴C or ³²P.

For measuring the forward reaction of AGPase (ADP-glucose synthesis), [¹⁴C]glucose-1-phosphate is often used as a substrate. The reaction is allowed to proceed for a set time and is then stopped, typically by heat inactivation. The resulting radioactive product, ADP-[¹⁴C]glucose, is then separated from the unreacted substrate. This separation can be achieved by various methods, including precipitation and washing, or by using techniques like binding to O-(diethylaminoethyl)-cellulose paper. The radioactivity of the isolated product is then quantified using a scintillation counter. pdbj.org

A variation of this assay involves converting the ADP-[¹⁴C]glucose product into [¹⁴C]glycogen using glycogen synthase. pdbj.org This method can offer a higher signal-to-noise ratio as the unreacted [¹⁴C]glucose-1-phosphate can be more easily washed away. pdbj.org For the reverse reaction (pyrophosphorolysis), ³²PPi can be used, and the formation of [³²P]ATP is measured. semanticscholar.org

Radiometric assays are highly specific and sensitive, making them suitable for determining kinetic parameters, especially for enzymes with a high affinity for their substrates. pdbj.org

High-throughput screening (HTS) is a powerful approach for identifying novel inhibitors or activators of enzymes from large chemical libraries. ufl.edu These techniques are essential for drug discovery and for finding chemical probes to study enzyme function. HTS assays for enzymes involved in ADP-glucose metabolism, such as AGPase, are typically designed to be rapid, robust, and amenable to automation. ufl.edu

A common HTS approach for enzymes that produce ADP, like AGPase, is the use of luminescence-based assays. The ADP-Glo™ Kinase Assay is one such example that can be adapted for this purpose. This assay measures the amount of ADP produced in an enzymatic reaction. The reaction is performed in the presence of a test compound, and after a set incubation period, an "ADP-Glo™ Reagent" is added to terminate the enzymatic reaction and deplete any remaining ATP. Subsequently, a "Kinase Detection Reagent" is added, which contains the enzyme ADP-dependent glucokinase. This enzyme uses the ADP produced in the initial reaction to generate ATP, which then drives a luciferase-catalyzed reaction, producing light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the activity of the enzyme.

This type of assay is highly sensitive, has a high signal-to-background ratio, and can be performed in high-density microplate formats (e.g., 384- or 1536-well plates), making it ideal for screening large numbers of compounds. ufl.edunih.gov

| HTS Assay Parameters for PFKFB3 (Example adaptable for AGPase) | |

| Assay Principle | ADP-Glo Kinase Assay |

| Enzyme Concentration | 20 nM |

| Substrate Concentrations | 2 mM Fructose-6-phosphate (B1210287), 20 µM ATP |

| Assay Buffer Components | 50 mM Hepes pH 7.5, 5 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100 |

| Screening Format | High-density microplates |

| Detection Method | Luminescence |

This table is based on an example HTS campaign for PFKFB3 and illustrates typical parameters that could be adapted for screening modulators of ADP-glucose pyrophosphorylase. nih.gov

Structural Biology Approaches

Understanding the three-dimensional structure of enzymes is crucial for elucidating their catalytic mechanisms and the basis of their regulation. Structural biology techniques have provided invaluable insights into the architecture of AGPase and other related enzymes.

X-ray crystallography has been instrumental in determining the atomic-resolution structures of ADP-glucose pyrophosphorylase from various organisms. nih.govembopress.org This technique involves crystallizing the purified enzyme, which can be a challenging step, and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed three-dimensional model of the enzyme can be built.

For example, the crystal structure of the potato tuber AGPase α subunit has been solved in complex with ATP and ADP-glucose. embopress.org These structures have shed light on the residues involved in substrate binding and catalysis. Similarly, the structure of AGPase from Agrobacterium tumefaciens has been determined, and modeling studies have been used to understand the binding of the allosteric activator fructose (B13574) 6-phosphate. nih.gov

| Crystallographic Data for Agrobacterium tumefaciens ADP-Glc PPase | |

| Space Group | I222 |

| Unit Cell Dimensions | a = 85.38 Å, b = 93.79 Å, c = 140.29 Å |

| Resolution | 2.1 Å |

| R-factor | 22% |

| R-free | 26.6% |

This table summarizes the crystallographic data for the selenomethionyl derivative of ADP-glucose pyrophosphorylase from Agrobacterium tumefaciens. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular complexes that are often difficult to crystallize. rcsb.org This method involves flash-freezing the sample in a thin layer of vitreous ice and then imaging it with an electron microscope. embopress.org Thousands of individual particle images are then computationally processed and averaged to generate a high-resolution three-dimensional reconstruction. embopress.org

While high-resolution cryo-EM structures of AGPase are still emerging, the technique has been successfully applied to other large enzyme complexes involved in glucose storage metabolism. For instance, the cryo-EM structure of the human glycogen synthase-glycogenin complex has been determined at 2.6 Å resolution. rcsb.org This structure revealed how the glycogen synthase tetramer interacts with two glycogenin dimers in an autoinhibited state. pdbj.orgrcsb.org

Such studies demonstrate the potential of cryo-EM to elucidate the architecture of large, multi-protein complexes involved in ADP-glucose metabolism, such as the potential interactions of AGPase with other enzymes in the starch and glycogen biosynthetic pathways.

| Cryo-EM Data for Human Glycogen Synthase-Glycogenin Complex | |

| Resolution | 2.6 Å |

| Complex Composition | Glycogen synthase tetramer and two glycogenin dimers |

| Functional State | Autoinhibited |

This table provides details of the cryo-EM structure of the human glycogen synthase-glycogenin complex. pdbj.orgrcsb.org

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools for investigating the complex processes of ADP-glucose metabolism at a molecular level. These methodologies provide insights that are often inaccessible through experimental techniques alone, allowing for a detailed examination of enzyme kinetics, regulatory mechanisms, and the structural dynamics of key proteins.

Computational Modeling of Metabolic Pathways

Mathematical modeling is employed to simulate the metabolic network of ADP-glucose synthesis and utilization. nih.govpatsnap.com These models often consist of a series of ordinary differential equations that describe the concentrations of metabolites over time, based on the kinetic properties of the enzymes involved. nih.gov By integrating experimental data, these models can predict metabolic fluxes and understand how the pathway is regulated under different physiological conditions. For instance, kinetic models can simulate how changes in the concentrations of substrates like glucose-1-phosphate and ATP, or allosteric regulators, affect the rate of ADP-glucose production.

| Computational Approach | Description | Application in ADP-Glucose Metabolism |

| Kinetic Modeling | Uses ordinary differential equations to describe the rate of change of metabolite concentrations based on enzyme kinetics. | Simulating the flux through the starch and glycogen synthesis pathways; predicting the effects of allosteric regulation on ADP-glucose production. |

| Flux Balance Analysis (FBA) | A mathematical approach for analyzing the flow of metabolites through a metabolic network to predict the rate of production of a particular compound. | Determining the optimal theoretical yield of ADP-glucose under specific cellular conditions. |

| Molecular Dynamics (MD) Simulations | A computational method for simulating the physical movements of atoms and molecules. | Investigating the conformational changes in ADP-glucose pyrophosphorylase upon substrate or allosteric regulator binding; studying the assembly of enzyme subunits. nih.gov |

Molecular Dynamics Simulations of Key Enzymes